10-Undecenamide, N-(4-pyridylmethyl)-

GPCR Pharmacology Immuno-Oncology Lysophospholipid Signaling

10-Undecenamide, N-(4-pyridylmethyl)- (CAS 102613-11-6) is a synthetic fatty acid amide derivative combining a terminal olefinic undecenamide chain with a 4-pyridylmethyl moiety. This bifunctional structure places it at the intersection of lipid signaling analogs and heterocyclic building blocks, with documented activity in epigenetic modulation, cellular differentiation, and G-protein coupled receptor agonism.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
CAS No. 102613-11-6
Cat. No. B12807674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Undecenamide, N-(4-pyridylmethyl)-
CAS102613-11-6
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC(=O)NCC1=CC=NC=C1
InChIInChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-10-17(20)19-15-16-11-13-18-14-12-16/h2,11-14H,1,3-10,15H2,(H,19,20)
InChIKeyHMWXWKGXAPPCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Undecenamide, N-(4-pyridylmethyl)-: Procurement-Ready Chemical Profile and Research Classification


10-Undecenamide, N-(4-pyridylmethyl)- (CAS 102613-11-6) is a synthetic fatty acid amide derivative combining a terminal olefinic undecenamide chain with a 4-pyridylmethyl moiety . This bifunctional structure places it at the intersection of lipid signaling analogs and heterocyclic building blocks, with documented activity in epigenetic modulation, cellular differentiation, and G-protein coupled receptor agonism [1]. The compound is listed under NSC 162368 and has been investigated in patent literature for applications ranging from TGF-β inhibition to anticancer differentiation therapy, making it a versatile candidate for probe development and pharmacological profiling [2].

Why 10-Undecenamide, N-(4-pyridylmethyl)- Cannot Be Replaced by Generic Analogs in Target-Focused Research


The 4-pyridylmethyl substitution pattern on the undecenamide scaffold is a critical determinant of target engagement and functional selectivity. Positional isomers such as the 2-pyridylmethyl and 3-pyridylmethyl variants (CAS 102613-10-5) exhibit divergent hydrogen-bonding geometries and steric profiles that directly affect binding pocket compatibility [1]. Simple undecenamide derivatives lacking the pyridylmethyl group lack the heterocyclic recognition element necessary for engagement with targets like PDE4A and the P2Y10 receptor, while alternative N-substitutions (e.g., N-(4-methyl-2-pyridinyl)) introduce electronic and steric modifications that alter potency and selectivity profiles [2]. These structural nuances preclude casual interchange among in-class analogs without risking loss of the specific pharmacological signature documented in the evidence below.

Quantitative Differentiation Evidence for 10-Undecenamide, N-(4-pyridylmethyl)- Against Key Comparators


P2Y10 Receptor Agonist Potency: 4-Pyridylmethyl vs. In-Class Undecenamide Derivatives

10-Undecenamide, N-(4-pyridylmethyl)- acts as an agonist at the mouse P2Y10 receptor with an EC50 of 288 nM in a TGFα shedding assay in HEK293A cells [1]. This orphan GPCR, activated by lysophosphatidylserine, is implicated in eosinophil degranulation and immune cell trafficking. Simple undecenamide or N-alkyl undecenamide analogs generally lack this receptor activity, as the pyridylmethyl group provides a critical hydrogen-bond acceptor for receptor engagement. The positional isomer N-(2-pyridylmethyl)-10-undecenamide has not been reported to exhibit P2Y10 agonism, suggesting that the 4-pyridyl substitution is essential for this specific pharmacological profile.

GPCR Pharmacology Immuno-Oncology Lysophospholipid Signaling

Cellular Differentiation Activity: Comparative Efficacy in Arresting Proliferation of Undifferentiated Cells

The compound demonstrates pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as documented in patent literature [1]. This pro-differentiation phenotype is characteristic of HDAC inhibitors and other epigenetic modulators. In contrast, the simple undecenamide backbone (lacking the pyridylmethyl group) has primarily been reported for antibacterial rather than differentiation-inducing properties, as seen with N,N-dibutylundecenamide which targets antibiotic-resistant bacterial strains [2]. The 4-pyridylmethyl group thus confers a distinct epigenetic functional dimension absent from simpler fatty amide derivatives.

Cancer Epigenetics Differentiation Therapy Myeloid Leukemia

HDAC Enzyme Inhibition: Positional Isomer Comparison of 4-Pyridylmethyl vs. 3-Pyridylmethyl Undecenamides

The compound is part of a series of pyridylmethyl-substituted undecenamides screened against histone deacetylases. While direct IC50 data for the 4-pyridylmethyl isomer against specific HDAC isoforms is limited in public databases, the closely related 3-pyridylmethyl isomer (NSC 162359, CAS 102613-10-5) has been profiled alongside it in the NCI screening program [1]. In a broader context, structurally related pyridylmethyl amides have demonstrated HDAC inhibitory activity with IC50 values in the sub-micromolar range, as evidenced by compound CHEMBL143497 (IC50 278 nM against HDAC from H1299 cell lysate) [2]. The 4-pyridylmethyl substitution is expected to offer a distinct isozyme selectivity profile compared to the 3-pyridylmethyl isomer due to altered nitrogen positioning affecting zinc-chelating geometry in the HDAC catalytic pocket.

Epigenetic Drug Discovery HDAC Profiling Chromatin Biology

Optimal Application Scenarios for 10-Undecenamide, N-(4-pyridylmethyl)- Based on Verified Differentiation Evidence


P2Y10 Receptor Pharmacological Probe Development

Leverage its documented EC50 of 288 nM as a P2Y10 agonist [1] to serve as a starting scaffold for developing tool compounds to study lysophosphatidylserine signaling in immune cell migration and eosinophil function. This application exploits a functional activity not reported for simpler undecenamide analogs.

Epigenetic Differentiation Screening in Myeloid Leukemia Models

Employ the compound as a reference differentiation-inducing agent in phenotypic screens targeting acute myeloid leukemia (AML) based on its patent-documented ability to arrest proliferation and induce monocyte differentiation [2]. This functional readout is distinct from the antibacterial activity of non-pyridyl undecenamides [3].

Structure-Activity Relationship (SAR) Studies on Pyridylmethyl Amide HDAC Inhibitors

Utilize the compound as the 4-pyridylmethyl positional isomer in systematic SAR studies mapping the effect of pyridine nitrogen position on HDAC isozyme selectivity, in direct comparison with the 3-pyridylmethyl isomer (NSC 162359) [4]. This application is critical for optimizing epigenetic drug candidates.

TGF-β Pathway Modulation in Fibrosis and Cancer Research

Based on its inclusion in patent literature as part of TGF-β production inhibitor compositions [5], the compound can be investigated as a modulator of TGF-β signaling, providing a chemotype distinct from canonical kinase inhibitor scaffolds.

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